molecular formula C18H21NO5S B2623641 2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione CAS No. 478041-51-9

2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione

Cat. No.: B2623641
CAS No.: 478041-51-9
M. Wt: 363.43
InChI Key: GTLVHKWVDSYRET-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione is a synthetic derivative of cyclohexane-1,3-dione, a scaffold renowned for its chelating properties and biological relevance. This compound features a benzenesulfonyl-substituted piperidine moiety linked via a carbonyl group to the cyclohexane-1,3-dione core. Cyclohexane-1,3-dione derivatives are widely studied as enzyme inhibitors (e.g., 4-hydroxyphenylpyruvate dioxygenase (HPPD)), herbicides, and therapeutic agents due to their ability to chelate metal ions like Fe²⁺ in enzymatic active sites .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c20-15-7-4-8-16(21)17(15)18(22)13-9-11-19(12-10-13)25(23,24)14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVHKWVDSYRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of piperidine with benzenesulfonyl chloride to form 1-(benzenesulfonyl)piperidine. This intermediate is then reacted with cyclohexane-1,3-dione under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives. Substitution reactions result in the formation of various substituted cyclohexane-1,3-dione derivatives .

Scientific Research Applications

2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring and cyclohexane-1,3-dione moiety may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The table below compares structural modifications, biological activities, and physicochemical properties of 2-[1-(benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione with analogous derivatives:

Compound Core Structure Substituents Biological Activity LogP/Solubility Reference
This compound Cyclohexane-1,3-dione Benzenesulfonyl-piperidine-carbonyl Potential enzyme inhibition, drug design High LogP (estimated ≥4); low H₂O solubility
2-(2-Nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione Cyclohexane-1,3-dione Nitro-trifluoromethylbenzoyl HPPD inhibition (herbicide) Moderate LogP; low H₂O solubility
5,5-Dimethyl-2-(2-(4-fluorophenyl)hydrazono)cyclohexane-1,3-dione Cyclohexane-1,3-dione 4-Fluorophenyl hydrazone, dimethyl substitution Antibacterial, antifungal Moderate LogP; soluble in organic solvents
(S)-5-(1-(3,5-Bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (NU-9) Cyclohexane-1,3-dione Trifluoromethyl-phenoxyethyl Neuroprotective (ALS therapy) High LogP; CNS penetration
2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione Cyclohexane-1,3-dione Bromophenyl-diphenylpropyl Anticancer (MTT assay) High LogP; low aqueous solubility

Detailed Analysis of Substituent Effects

Piperidine introduces a heterocyclic amine, improving bioavailability and enabling interactions with biological targets (e.g., enzymes, receptors) .

Trifluoromethyl and Halogen Substituents: Compounds like NU-9 (trifluoromethyl-phenoxy) exhibit enhanced lipophilicity and blood-brain barrier penetration, making them suitable for neurological applications . Bromophenyl derivatives (e.g., ) demonstrate anticancer activity, likely due to halogen-induced electrophilicity and DNA intercalation .

Hydrazone and Aromatic Moieties :

  • Hydrazone-linked derivatives (e.g., 4-fluorophenyl in ) show antimicrobial activity, possibly through disruption of microbial membrane integrity .

HPPD Inhibitors :

  • Derivatives with nitro or methanesulfonyl groups () are potent herbicides, leveraging strong Fe²⁺ chelation to block plant enzyme activity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The benzenesulfonyl-piperidine derivative is expected to exhibit low water solubility, akin to structurally similar compounds like carboxyterfenadine (sparingly soluble in water, very soluble in acetone/chloroform) .
  • Biological Half-Life : Piperidine-containing compounds often exhibit extended half-lives due to metabolic stability, contrasting with hydrazone derivatives, which may undergo rapid hydrolysis .

Biological Activity

2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

The synthesis of this compound typically involves several steps starting with piperidine and benzenesulfonyl chloride, leading to the formation of the desired product through specific reaction conditions. The chemical structure is characterized by the presence of a benzenesulfonyl group and a cyclohexane-1,3-dione moiety, which contribute to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H21NO5S
CAS Number478041-51-9

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Anticancer Activity

A study highlighted its cytotoxic effects against breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell growth with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent. This activity was compared to reference drugs like tamoxifen, which had higher IC50 values, suggesting that this compound may be more effective under certain conditions .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results. It has been noted for its ability to inhibit the growth of various bacterial strains, although specific data on the spectrum of activity remains limited. Further studies are required to elucidate its full potential in this area.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or proteins. The benzenesulfonyl group may inhibit certain enzymatic activities, while the piperidine and cyclohexane components could influence cellular signaling pathways.

Comparative Analysis

When compared to structurally similar compounds, such as 2-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione, it exhibits distinct biological activities due to its unique functional groups. This specificity can lead to variations in reactivity and efficacy against different biological targets.

Table 2: Comparison with Similar Compounds

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
This compound~20 µMPromising
2-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dioneTBDTBD

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives based on this compound. For instance, bis-chalcone derivatives synthesized from related compounds have shown enhanced cytotoxicity against MCF-7 cells. The structure-activity relationship (SAR) indicates that modifications in the aromatic rings significantly affect biological activity .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine functionalization : Introduce the benzenesulfonyl group via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Carbonyl activation : The piperidine-4-carbonyl moiety is generated through carbodiimide-mediated coupling (e.g., EDC/HOBt) with cyclohexane-1,3-dione .

Cyclization : Acid or base catalysis may facilitate intramolecular cyclization to form the dione ring.
Key considerations: Purification via column chromatography or recrystallization is critical to isolate intermediates and final products .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the benzenesulfonyl group (aromatic protons at ~7.5 ppm) and cyclohexane-dione carbonyl signals (~200-210 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C19_{19}H21_{21}NO6_6S: 416.1174) .
  • IR : Stretching frequencies for sulfonyl (1150-1250 cm1^{-1}) and ketone groups (1700-1750 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step of the piperidine intermediate?

  • Methodological Answer :
  • Solvent selection : Dichloromethane or THF improves solubility of the piperidine intermediate and benzenesulfonyl chloride .
  • Base choice : Triethylamine or DMAP enhances nucleophilicity of the piperidine nitrogen, reducing side reactions .
  • Temperature control : Maintaining 0–5°C minimizes hydrolysis of the sulfonyl chloride .
  • Monitoring : TLC or HPLC tracks reaction progress; quenching with aqueous NaHCO3_3 isolates the product .

Q. What analytical strategies resolve contradictions in structural data (e.g., crystallography vs. NMR)?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., piperidine ring conformation) and confirms bond lengths/angles .
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents, clarifying dynamic vs. static structural features .
  • DFT calculations : Computational modeling validates experimental data (e.g., comparing predicted vs. observed 13^13C shifts) .

Q. What are potential biological targets or mechanisms of action for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases or proteases due to the sulfonamide group’s affinity for catalytic pockets .
  • Molecular docking : Predict interactions with targets like carbonic anhydrase (benzenesulfonyl moiety mimics known inhibitors) .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How do steric and electronic effects influence the reactivity of the cyclohexane-1,3-dione moiety?

  • Methodological Answer :
  • Steric effects : Bulky substituents on the dione reduce nucleophilic attack at the carbonyl, necessitating harsher conditions (e.g., DBU as a strong base) .
  • Electronic effects : Electron-withdrawing groups (e.g., benzenesulfonyl) increase electrophilicity of the carbonyl, accelerating nucleophilic additions .
  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to quantify substituent effects .

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